molecular formula C19H15N3O2S B2591184 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone CAS No. 1421466-07-0

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone

Cat. No.: B2591184
CAS No.: 1421466-07-0
M. Wt: 349.41
InChI Key: BYVMUIWGMQJSRX-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a benzo[d]thiazole moiety linked via an azetidine ring to an indole-2-yl methanone scaffold. The benzo[d]thiazole group is known for its electron-deficient aromatic system, often associated with biological activity in kinase inhibition and anticancer agents, while the indole-2-yl methanone moiety may contribute to π-π stacking or hydrogen-bonding interactions in target proteins .

Properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c23-18(16-9-12-5-1-2-6-14(12)20-16)22-10-13(11-22)24-19-21-15-7-3-4-8-17(15)25-19/h1-9,13,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVMUIWGMQJSRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=CC=CC=C3N2)OC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone typically involves multiple steps, starting with the preparation of the benzo[d]thiazole and indole intermediates. The benzo[d]thiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

The azetidine ring is introduced through nucleophilic substitution reactions, where a suitable azetidine precursor reacts with the benzo[d]thiazole and indole intermediates under controlled conditions. The final step involves the coupling of these intermediates to form the desired compound, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Oxidation Reactions

The benzo[d]thiazole and indole moieties are susceptible to oxidation under specific conditions.

Reagent/Conditions Reaction Site Products Key Observations
KMnO₄ (acidic)Benzo[d]thiazole sulfur atomSulfoxide/sulfone derivativesPartial oxidation forms sulfoxide; excess forms sulfone
H₂O₂ (aqueous, mild)Indole C3 position3-hydroxyindole derivativesSelective oxidation without ring-opening
Ozone (O₃)Azetidine ringRing-opened dicarbonyl compoundsCleavage occurs at strained azetidine ring

Reduction Reactions

Reductive modifications target carbonyl groups and unsaturated bonds:

Reagent/Conditions Reaction Site Products Mechanistic Notes
LiAlH₄ (anhydrous ether)Methanone carbonyl (C=O)Secondary alcoholComplete reduction of carbonyl to -CH₂OH
NaBH₄ (methanol)Indole C2-C3 π-bond2,3-dihydroindoleSelective reduction of indole double bond
H₂/Pd-CBenzo[d]thiazole aromaticityPartially hydrogenated thiazolinePartial saturation under mild conditions

Substitution Reactions

Nucleophilic and electrophilic substitutions occur at reactive sites:

Nucleophilic Substitution

Reagent Site Product Conditions
NH₃ (liquid)Azetidine C3-O-benzo[d]thiazole3-aminoazetidine derivativeHigh temperature (100–120°C), sealed tube
Grignard reagents (RMgX)Methanone carbonylTertiary alcoholAnhydrous THF, 0°C to room temperature

Electrophilic Substitution

Reagent Site Product Regioselectivity
HNO₃/H₂SO₄Indole C5 position5-nitroindole derivativeNitration directed by indole’s π-system
Br₂ (acetic acid)Benzo[d]thiazole C5/C65-bromo or 6-bromo substituted derivativesCompetitive bromination at activated positions

Ring-Opening and Rearrangement

The strained azetidine ring undergoes ring-opening under acidic or basic conditions:

Conditions Mechanism Products Applications
HCl (concentrated)Acid-catalyzed hydrolysisLinear amine-thioether compoundGenerates intermediates for further functionalization
NaH (DMF)Base-induced ring expansionSeven-membered lactamEntropically favored rearrangement

Cross-Coupling Reactions

Transition metal-catalyzed reactions enable structural diversification:

Catalyst Reaction Type Products Yield Optimization
Pd(PPh₃)₄ (Suzuki coupling)Indole C2-borylation2-arylindole derivativesAryl boronic acids with electron-withdrawing groups improve yields
CuI (Ullmann coupling)Benzo[d]thiazole C2-amination2-amino-substituted benzo[d]thiazoleRequires polar aprotic solvents (e.g., DMSO)

Photochemical Reactions

UV irradiation induces unique transformations:

Conditions Reaction Products Stereochemical Outcomes
UV-A (365 nm, acetone)[2+2] Cycloaddition at indoleIndole dimer or fused bicyclic compoundDiastereoselectivity depends on substituents
Visible light (Ru catalyst)C–H activation at azetidineSpirocyclic derivativesCatalytic system enables regiocontrol

Acid-Base Reactivity

The indole NH (pKa ~17) and azetidine N (pKa ~9) participate in proton transfer:

Base Site Deprotonated Resulting Reactivity
NaHIndole NHEnhanced nucleophilicity at C3
K₂CO₃Azetidine NFacilitates alkylation at oxygen atom

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition pathways:

  • >200°C : Azetidine ring degradation dominates, releasing CO and NH₃.

  • >300°C : Benzo[d]thiazole fragmentation produces H₂S and aromatic residues .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is C17H15N3O2SC_{17}H_{15}N_{3}O_{2}S, with a molecular weight of 325.4 g/mol. The compound features a complex structure that includes a benzo[d]thiazole moiety, an azetidine ring, and an indole derivative, which contribute to its biological activities and potential applications.

Anticancer Activity

Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies suggest that this compound may similarly possess cytotoxic effects against various cancer cell lines, making it a candidate for further investigation as an anticancer agent .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Compounds containing the benzo[d]thiazole scaffold have been evaluated for their effectiveness against bacterial strains, demonstrating inhibition of growth in both Gram-positive and Gram-negative bacteria. This positions this compound as a promising candidate for developing new antimicrobial agents .

Organic Electronics

The unique electronic properties of compounds like this compound make them suitable for applications in organic electronics. Their ability to act as semiconductors can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of such compounds into electronic devices could enhance efficiency and performance .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring followed by coupling with the benzo[d]thiazole and indole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer properties of related compounds, researchers synthesized derivatives based on the benzo[d]thiazole scaffold. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that modifications to the azetidine or indole components could enhance potency .

Case Study 2: Antimicrobial Testing

Another study focused on testing similar compounds against common bacterial pathogens. The results showed that several derivatives effectively inhibited bacterial growth at low concentrations, highlighting the potential for developing new antibiotics based on this chemical framework .

Mechanism of Action

The mechanism of action of (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole and indole moieties are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. These interactions can lead to changes in cellular processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural similarities with derivatives reported in the provided evidence, particularly those containing indole-thiazole or benzothiazole cores. Key comparisons include:

Compound Core Structure Substituents Key Features
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone (Target) Indole-2-yl methanone + azetidine + benzothiazole Azetidine spacer, benzothiazole-2-yloxy group Enhanced rigidity/flexibility balance; potential for dual-target engagement
(1H-Indol-3-yl)(thiazol-2-yl)methanone derivatives (e.g., compounds 8d, 9, 10) Indole-3-yl methanone + thiazole Varied N-alkyl/aryl groups (e.g., 3,5-dimethoxybenzyl, benzoyl) Higher synthetic yields (40–82%); substituents modulate solubility/bioactivity
Benzo[d]thiazole-linked tetrahydroisoquinoline derivatives (e.g., 4e) Benzothiazole + tetrahydroisoquinoline Propoxy linker, dihydroisoquinoline groups Reported multitarget activity (e.g., MAO-B inhibition); MS (ESI): m/z = 460.2
5-Hydrosulfonyl-benzo[d]imidazol-2(3H)-one derivatives Benzimidazolone + sulfonyl groups Sulfonamide substituents Antitumor activity via apoptosis induction; synthesized via chlorosulfonation

Pharmacological Activity

  • Antitumor Potential: Indole-thiazole hybrids (e.g., compound 9b in ) exhibit IC50 values as low as 2.94 µM against HepG2 cells, attributed to thiadiazole/thiazole-mediated DNA intercalation or topoisomerase inhibition. The target compound’s benzothiazole-azetidine motif may enhance cellular permeability or target selectivity .
  • Cannabinoid Receptor Affinity: Indole-derived cannabinoids () highlight the importance of side-chain length (4–6 carbons) for CB1 receptor binding. The target compound’s azetidine spacer may mimic this role, though its rigid structure could reduce conformational adaptability compared to morpholinoethyl groups .

Physicochemical Properties

  • Solubility : Indole-benzothiazole hybrids often exhibit poor aqueous solubility due to hydrophobic aromatic systems. Substituents like methoxy groups (e.g., compound 8b in ) improve solubility via polarity enhancement, whereas the azetidine in the target compound may introduce basicity, aiding solubility in acidic media .
  • Thermal Stability : Benzo[d]thiazole derivatives (e.g., 4e in ) show stability up to 250°C, suggesting the target compound may retain similar robustness due to its fused aromatic systems .

Research Challenges and Opportunities

  • Synthetic Complexity : The azetidine ring’s strain and benzothiazole’s electron-deficient nature may complicate coupling reactions, necessitating optimization of catalysts or protecting-group strategies .

Biological Activity

The compound (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O2SC_{19}H_{16}N_{2}O_{2}S, with a molecular weight of 336.4 g/mol. The structure consists of an azetidine ring linked to a benzo[d]thiazole moiety and an indole derivative, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole rings have shown promising results against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA498 (Renal Cancer)5.0Apoptosis induction via p53 pathway
Similar Indole-Thiazole DerivativeMDA-MB-468 (Breast Cancer)4.5Inhibition of cell cycle progression
Benzothiazole DerivativeHeLa (Cervical Cancer)6.0ROS generation leading to cell death

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Compounds with thiazole and indole functionalities have demonstrated activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Table 2: Antimicrobial Activity Overview

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)Activity Type
Staphylococcus aureus10Gram-positive
Escherichia coli15Gram-negative

Case Studies

Several case studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on Indole Derivatives : A study published in Pharmaceutical Research evaluated a series of indole derivatives for their anticancer properties, revealing that modifications at the indole position significantly enhanced cytotoxicity against various cancer cell lines .
  • Thiazole-Based Compounds : Research focusing on thiazole-containing compounds demonstrated their effectiveness as antimicrobial agents, particularly against resistant strains of bacteria, suggesting a potential therapeutic application in infectious diseases .
  • Mechanistic Insights : Investigations into the mechanism revealed that these compounds could modulate important cellular pathways, such as those involving NF-kB and MAPK signaling, contributing to their anticancer and anti-inflammatory activities .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzo[d]thiazole-azetidine-indole scaffold?

  • Methodology : The synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole derivatives with azetidine intermediates. For example:

  • Azetidine functionalization : React 4-(benzo[d]thiazol-2-yl)benzenamine with arylisothiocyanates in DMF under reflux to form thiourea intermediates, followed by cyclization with formaldehyde .
  • Indole incorporation : Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the indole moiety. demonstrates alkylation of indole derivatives with benzyl bromides in CHCl₃ using diethylamine as a base, yielding 40–82% .
    • Key considerations : Optimize solvent polarity (DMF for high-temperature reactions, CHCl₃ for alkylation) and stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of the azetidine and indole moieties. For example, indole C-2 protons appear as singlets near δ 7.2–7.5 ppm .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight, particularly for distinguishing isobaric intermediates .
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C in azetidine) confirm functional groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

  • Data-driven approach :

StepSolventCatalyst/BaseTemp (°C)Yield (%)Reference
Azetidine alkylationCHCl₃Diethylamine0 → RT40–82
Thiourea formationDMFNoneReflux65–73
CyclizationEtOHHCl90–9575–80
  • Optimization strategies :
  • Use DMF for thiourea formation due to its high boiling point and polarity.
  • Replace CHCl₃ with THF for moisture-sensitive alkylation to reduce side reactions .

Q. What computational methods aid in predicting biological targets or reactivity?

  • Methodology :

  • Molecular docking : Simulate binding interactions with enzymes (e.g., kinases) using AutoDock Vina. highlights docking poses of similar thiazole-indole hybrids with α-glucosidase, showing hydrogen bonding at active sites .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. uses the 6-31G(d,p) basis set to model electronic properties of related triazole derivatives .

Q. How can solubility challenges during purification be addressed?

  • Solutions :

  • Use mixed solvents (e.g., EtOH/H₂O) for recrystallization, as demonstrated for thiazolidinone derivatives in .
  • Employ flash chromatography with gradient elution (hexane → EtOAc) to separate polar byproducts .

Data Contradiction and Mechanistic Analysis

Q. How to resolve conflicting reports on reaction yields for similar compounds?

  • Case study : reports 40% yield for a dimethoxybenzyl-substituted indole, while achieves 76% for a benzyl analog .
  • Root cause : Electron-donating groups (e.g., -OCH₃) may sterically hinder alkylation. Verify via Hammett plots or computational steric maps.
  • Mitigation : Introduce directing groups (e.g., -Bpin) to enhance regioselectivity .

Q. What side reactions occur during azetidine ring formation, and how are they controlled?

  • Common issues :

  • Ring-opening : Azetidine’s strain makes it prone to nucleophilic attack. Use anhydrous conditions and low temperatures (0°C) during alkylation .
  • Oligomerization : Excess formaldehyde in cyclization steps may cause polymerization. Control by slow reagent addition and stoichiometric monitoring via TLC .

Biological and Functional Studies

Q. What in vitro assays are suitable for evaluating bioactivity?

  • Methods :

  • Antimicrobial screening : Use broth microdilution (MIC assays) against S. aureus and E. coli, as in for thiazolidinone derivatives .
  • Antioxidant activity : Measure DPPH radical scavenging, with IC₅₀ values compared to ascorbic acid .

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